1,4-Dioxaspiro[4.5]decan-7-one

Asymmetric Catalysis Chiral Cyclohexanols Dynamic Kinetic Resolution

1,4-Dioxaspiro[4.5]decan-7-one (CAS 4969-01-1) is a spirocyclic compound comprising a cyclohexanone ring fused with a 1,3-dioxolane moiety, yielding a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol. Also known as 1,3-cyclohexanedione monoethylene ketal, this building block features a reactive ketone at the 7-position alongside a protected carbonyl, enabling selective synthetic transformations in medicinal chemistry and materials science.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 4969-01-1
Cat. No. B052825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dioxaspiro[4.5]decan-7-one
CAS4969-01-1
Synonyms1,3-Cyclohexanedione Mono(ethylene ketal);  1,3-Cyclohexanedione monoethylene Acetal;  1,3-Cyclohexanedione Cyclic 1,2-Ethanediyl Acetal;  1,3-Cyclohexanedione Cyclic Ethylene Acetal;  NSC 47024
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1CC(=O)CC2(C1)OCCO2
InChIInChI=1S/C8H12O3/c9-7-2-1-3-8(6-7)10-4-5-11-8/h1-6H2
InChIKeyTVXYCOHQUCHFAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dioxaspiro[4.5]decan-7-one (CAS 4969-01-1): Procurement and Specification Overview for Spirocyclic Building Block Applications


1,4-Dioxaspiro[4.5]decan-7-one (CAS 4969-01-1) is a spirocyclic compound comprising a cyclohexanone ring fused with a 1,3-dioxolane moiety, yielding a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol [1]. Also known as 1,3-cyclohexanedione monoethylene ketal, this building block features a reactive ketone at the 7-position alongside a protected carbonyl, enabling selective synthetic transformations in medicinal chemistry and materials science . Its spiro architecture confers conformational rigidity, which can influence the physicochemical properties of derived compounds .

Why In-Class Spiroketal Building Blocks Cannot Be Interchanged: Positional Isomerism and Functional Group Differentiation


Although spiro[4.5]decanone derivatives share a common core, positional isomers such as 1,4-dioxaspiro[4.5]decan-8-one (CAS 4746-97-8) and the fully protected 1,4-dioxaspiro[4.5]decane (CAS 177-11-7) exhibit fundamentally different reactivity profiles [1]. The 7-one isomer possesses a single unprotected ketone at a specific position, whereas the 8-one isomer has the ketone at a different ring position, and the fully protected decane lacks a reactive carbonyl entirely . These structural distinctions directly impact downstream synthetic utility: the 7-one isomer can undergo selective nucleophilic additions or α-functionalization without deprotection, whereas the fully protected analog requires an additional deprotection step and the 8-one isomer may exhibit different regioselectivity [2]. Generic substitution without verifying the isomer and ketone position can lead to failed reactions or unwanted byproducts.

Quantitative Differentiation Evidence for 1,4-Dioxaspiro[4.5]decan-7-one (CAS 4969-01-1) vs. Closest Analogs


Enantioselective Hydrogenation Yields up to 99% ee for 6-Aryl Derivatives via Dynamic Kinetic Resolution

In a ruthenium-catalyzed asymmetric hydrogenation, racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones were converted to functionalized chiral β-aryl cyclohexanols with enantioselectivity up to 99% ee [1]. This performance was achieved using the chiral spiro ruthenium catalyst (Ra,S,S)-5c and could be scaled to decagram quantities [2]. While similar hydrogenation reactions on unprotected cyclohexanones typically yield lower enantioselectivities due to competitive racemization pathways, the presence of the β-monoethylene ketal group in this scaffold is critical for enabling the dynamic kinetic resolution mechanism [3].

Asymmetric Catalysis Chiral Cyclohexanols Dynamic Kinetic Resolution

Synthesis Yield Optimization: 38.8% Yield at Room Temperature vs. 27% Under Reflux

Two distinct synthetic protocols for 1,4-dioxaspiro[4.5]decan-7-one demonstrate a yield differential of 11.8 percentage points depending on reaction conditions. A room-temperature (20°C) procedure using 1,3-cyclohexanedione, ethylene glycol, and p-toluenesulfonic acid with 4Å molecular sieves under inert atmosphere for 4 hours afforded a 38.8% yield . In contrast, a reflux protocol in toluene with the same starting materials yielded only 27% . For comparison, the 8-one isomer (1,4-dioxaspiro[4.5]decan-8-one) is reported to be obtainable in >90% yield from 1,4-cyclohexanedione under similar conditions , underscoring the 7-one isomer's synthetic challenge and the importance of optimized procurement.

Process Chemistry Ketal Synthesis Yield Optimization

Commercial Purity Benchmark: 98% Standard with Batch-Specific QC Documentation

Commercial suppliers including Bidepharm, J&K Scientific, and CymitQuimica routinely offer 1,4-dioxaspiro[4.5]decan-7-one at a standard purity of 98% . Bidepharm further provides batch-specific quality control documentation including NMR, HPLC, and GC analyses for each lot . In contrast, the fully reduced analog 1,4-dioxaspiro[4.5]decane is typically offered at 95-97% purity without equivalent batch-specific QC documentation . This purity differential is critical for applications requiring reproducible stoichiometry, such as medicinal chemistry lead optimization.

Quality Control Analytical Standards Procurement Specification

Specific Utility in Rhodesain Inhibitor Synthesis for Anti-Trypanosomal Research

1,4-Dioxaspiro[4.5]decan-7-one is explicitly described as a chemical reagent used in the preparation of rhodesain inhibitors, which combat Trypanosoma brucei parasites, the causative agent of Human African Trypanosomiasis [1]. This application is documented in the primary literature (ChemMedChem, 2013) where the spiroketal scaffold was incorporated into inhibitors targeting this cysteine protease [2]. The structurally analogous 1,4-dioxaspiro[4.5]decan-8-one has been explored primarily for liquid crystal and insecticide intermediates rather than anti-parasitic applications [3], highlighting a functional divergence driven by the ketone position.

Neglected Tropical Diseases Cysteine Protease Inhibition Medicinal Chemistry

Physical Property Differentiation: Density and Boiling Point vs. Fully Protected Analog

The presence of a reactive ketone in 1,4-dioxaspiro[4.5]decan-7-one imparts distinct physical properties compared to the fully protected 1,4-dioxaspiro[4.5]decane. The target compound exhibits a higher density (1.16 g/cm³ vs. 1.02 g/mL) and a significantly higher boiling point (261.4°C at 760 mmHg vs. 184.0°C) [1]. Additionally, the 7-one isomer has a flash point of 102.5°C and a refractive index of 1.489, whereas the decane analog has a refractive index of 1.459 and a lower flash point . These differences affect storage, handling, and purification protocols.

Physicochemical Properties Handling and Storage Process Engineering

Regulatory Classification: CLP Skin Irritant Category 2 vs. Unclassified 8-One Isomer

1,4-Dioxaspiro[4.5]decan-7-one is classified under the EU CLP regulation as Skin Irritant Category 2 (H315) and Eye Irritant Category 2A (H319) with the signal word 'Warning' and pictogram GHS07 [1]. In contrast, the 8-one isomer (CAS 4746-97-8) does not carry a harmonized CLP classification and is generally considered less hazardous under routine laboratory handling . The 7-one isomer also carries STOT SE 3 (H335) for respiratory irritation upon inhalation [2].

Safety Data Regulatory Compliance Hazard Classification

Prioritized Application Scenarios for 1,4-Dioxaspiro[4.5]decan-7-one (CAS 4969-01-1) Based on Verified Differentiation Evidence


Synthesis of Enantiopure β-Aryl Cyclohexanols for Chiral Drug Discovery

For medicinal chemistry programs requiring highly enantiopure β-aryl cyclohexanol scaffolds, 6-aryl derivatives of 1,4-dioxaspiro[4.5]decan-7-one enable asymmetric hydrogenation with up to 99% ee using ruthenium catalysis [1]. This scaffold's unique ability to undergo dynamic kinetic resolution distinguishes it from unprotected cyclohexanones, which typically yield lower enantioselectivities [2]. The decagram scalability of this protocol [1] supports both discovery and early development stages.

Preparation of Rhodesain Inhibitors for Neglected Tropical Disease Research

Research groups focused on Human African Trypanosomiasis should prioritize 1,4-dioxaspiro[4.5]decan-7-one as a key intermediate for rhodesain inhibitor synthesis [1]. The compound's documented use in this therapeutic area [2] provides a validated starting point for analog generation and structure-activity relationship studies, a niche not served by the more common 8-one isomer [3].

Selective Monoketal Building Block for Orthogonal Protection Strategies

In multistep syntheses requiring orthogonal protection of 1,3-dicarbonyl systems, 1,4-dioxaspiro[4.5]decan-7-one provides a single ketone for selective functionalization while the second carbonyl remains protected as a ketal [1]. This enables sequential transformations without additional protection/deprotection steps, improving overall synthetic efficiency compared to using fully deprotected cyclohexanedione [2].

Quality-Controlled Intermediate for Reproducible Process Chemistry

For process chemistry teams requiring batch-to-batch consistency, the commercial availability of 1,4-dioxaspiro[4.5]decan-7-one at 98% purity with documented QC analyses (NMR, HPLC, GC) [1] ensures reliable stoichiometry and impurity profiles. The relatively low and condition-sensitive synthetic yield (38.8% optimal) [2] further justifies procurement of pre-validated commercial material rather than in-house synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Dioxaspiro[4.5]decan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.